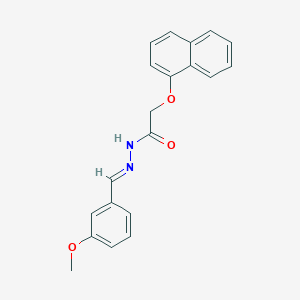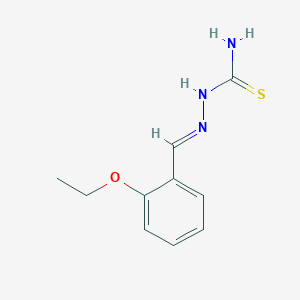
5-(3-Ethyl-3H-benzothiazol-2-ylidene)-3-methyl-2-thioxo-oxazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Ethyl-3H-benzothiazol-2-ylidene)-3-methyl-2-thioxo-oxazolidin-4-one is a complex organic compound with the molecular formula C14H14N2O2S2 This compound is known for its unique structure, which includes a benzothiazole ring fused with an oxazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethyl-3H-benzothiazol-2-ylidene)-3-methyl-2-thioxo-oxazolidin-4-one typically involves the condensation of 3-ethyl-2-benzothiazolinone with 3-methyl-2-thioxo-oxazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Ethyl-3H-benzothiazol-2-ylidene)-3-methyl-2-thioxo-oxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thioxo-oxazolidinone derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Applications De Recherche Scientifique
5-(3-Ethyl-3H-benzothiazol-2-ylidene)-3-methyl-2-thioxo-oxazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and dyes.
Mécanisme D'action
The mechanism of action of 5-(3-Ethyl-3H-benzothiazol-2-ylidene)-3-methyl-2-thioxo-oxazolidin-4-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The compound’s unique structure allows it to bind to target molecules with high specificity, resulting in its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Benzyl-5-(3-ethyl-3H-benzothiazol-2-ylidene)-2-thioxo-thiazolidin-4-one
- 3-Butyl-5-(3-ethyl-3H-benzothiazol-2-ylidene)-2-thioxo-thiazolidin-4-one
Uniqueness
5-(3-Ethyl-3H-benzothiazol-2-ylidene)-3-methyl-2-thioxo-oxazolidin-4-one is unique due to its specific substitution pattern and the presence of both benzothiazole and oxazolidinone rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H12N2O2S2 |
|---|---|
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
(5E)-5-(3-ethyl-1,3-benzothiazol-2-ylidene)-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C13H12N2O2S2/c1-3-15-8-6-4-5-7-9(8)19-12(15)10-11(16)14(2)13(18)17-10/h4-7H,3H2,1-2H3/b12-10+ |
Clé InChI |
LXBUTQPCVUNXDA-ZRDIBKRKSA-N |
SMILES isomérique |
CCN\1C2=CC=CC=C2S/C1=C/3\C(=O)N(C(=S)O3)C |
SMILES canonique |
CCN1C2=CC=CC=C2SC1=C3C(=O)N(C(=S)O3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11988696.png)

![5-(2,5-dimethoxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11988707.png)
![2-[(2,5-Dimethyl-phenylamino)-methyl]-isoindole-1,3-dione](/img/structure/B11988715.png)
![7-(2-chlorobenzyl)-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11988720.png)
![N'-[(E)-(3,5-Ditert-butyl-4-methylphenyl)methylidene]-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide](/img/structure/B11988724.png)
![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate](/img/structure/B11988730.png)
![2-(4-Bromophenyl)-9-chloro-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988735.png)

![4-methyl-N'-[(E)-(4-methylphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11988748.png)
![N-[(E)-(4-bromophenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B11988761.png)


